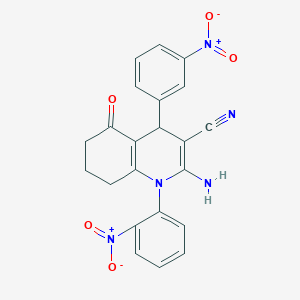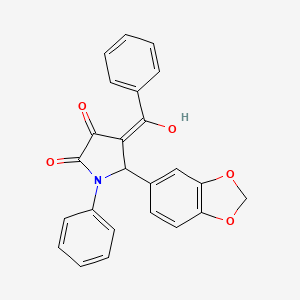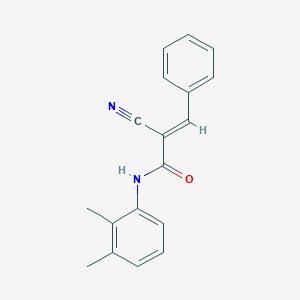
2-Amino-1-(2-nitrophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 2-Amino-1-(2-nitrophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Structure: It contains a quinoline core (hexahydroquinoline) with substituentsan amino group, two nitrophenyl groups, and a cyano group.
Purpose: This compound has applications in various fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, nitration, and amidation reactions.
Key Steps:
- Industrial-scale production typically involves optimized synthetic routes, efficient reagents, and purification methods.
Solvents: Commonly used solvents include THF, CH₂Cl₂, and DMF.
Purification: Preparative chromatography and recrystallization yield high-purity material.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Reagents: Sodium borohydride (for reduction), strong bases (for amidation), and Lewis acids (for cyclization).
Major Products: Depending on reaction conditions, products include regioisomers and diastereomers.
Scientific Research Applications
Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, anticancer).
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the synthesis of complex molecules.
Mechanism of Action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: Modulates biochemical pathways (e.g., signal transduction, metabolic processes).
Comparison with Similar Compounds
Uniqueness: Its hexahydroquinoline scaffold with multiple substituents sets it apart.
Similar Compounds: Related compounds include other quinolines, but none with precisely this arrangement.
Properties
Molecular Formula |
C22H17N5O5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-amino-1-(2-nitrophenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H17N5O5/c23-12-15-20(13-5-3-6-14(11-13)26(29)30)21-18(9-4-10-19(21)28)25(22(15)24)16-7-1-2-8-17(16)27(31)32/h1-3,5-8,11,20H,4,9-10,24H2 |
InChI Key |
ZJTCOUCHLSFHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3[N+](=O)[O-])N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{(4Z)-4-[4-(acetyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid](/img/structure/B11525349.png)

![4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B11525362.png)

methyl}phosphonate](/img/structure/B11525377.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}benzamide](/img/structure/B11525381.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11525382.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11525384.png)
![2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole](/img/structure/B11525388.png)

![(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11525398.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11525400.png)
![4-(3-Chlorophenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11525407.png)
